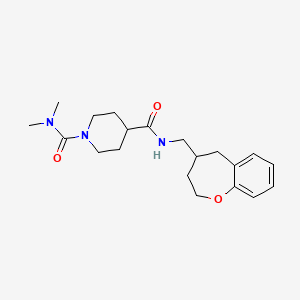

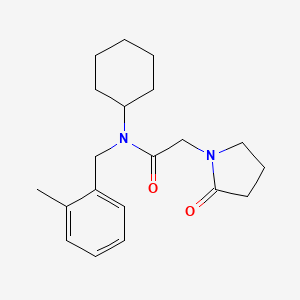

N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CX717, is a nootropic drug that has been studied for its potential cognitive enhancing effects. It belongs to the class of compounds known as ampakines, which are positive allosteric modulators of AMPA receptors in the brain.

Mecanismo De Acción

N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide works by modulating the activity of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain, and their activation is crucial for learning and memory processes. N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which means that it enhances the activity of these receptors without directly activating them. This leads to an increase in the strength and duration of the excitatory synaptic transmission, which is thought to be the mechanism underlying the cognitive enhancing effects of N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide.

Biochemical and Physiological Effects:

In addition to its cognitive enhancing effects, N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to have other biochemical and physiological effects. For example, N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to increase the release of acetylcholine in the brain, which is another neurotransmitter that is important for learning and memory processes. N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is that it has been shown to have a good safety profile in both animals and humans. In addition, N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide is relatively easy to synthesize and has a long half-life, which makes it suitable for use in long-term studies. However, one limitation of using N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide is that it is a relatively new compound, and there is still much that is not known about its long-term effects on the brain and body.

Direcciones Futuras

There are several future directions for research on N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide. One area of interest is the potential therapeutic applications of N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide for cognitive impairment due to aging or neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the potential use of N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide as a cognitive enhancer in healthy individuals, such as students or professionals who need to perform at their best. Finally, there is also interest in developing new and more potent ampakines based on the structure of N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide, which could have even greater cognitive enhancing effects.

Métodos De Síntesis

N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-methylbenzylamine with cyclohexanone to form N-cyclohexyl-2-methylbenzylamine. This intermediate is then reacted with ethyl chloroacetate to form N-cyclohexyl-N-(2-methylbenzyl)acetamide. Finally, this compound is reacted with pyrrolidinone to form N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide, or N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide.

Aplicaciones Científicas De Investigación

N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been studied for its potential cognitive enhancing effects in both animals and humans. In animal studies, N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to improve learning and memory in rats and monkeys. In human studies, N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to improve cognitive performance in healthy volunteers, as well as in individuals with cognitive impairment due to sleep deprivation or aging.

Propiedades

IUPAC Name |

N-cyclohexyl-N-[(2-methylphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c1-16-8-5-6-9-17(16)14-22(18-10-3-2-4-11-18)20(24)15-21-13-7-12-19(21)23/h5-6,8-9,18H,2-4,7,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPQCBACYCWNKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN(C2CCCCC2)C(=O)CN3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655454.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5655476.png)

![2-benzyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5655477.png)

![6-ethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5655479.png)

![4,5-dimethyl-6-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5655482.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5655496.png)

![1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5655512.png)

![8-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5655513.png)